Introduction: The Quinoline-3-Carbonitrile Scaffold - A Privileged Structure in Medicinal Chemistry
Introduction: The Quinoline-3-Carbonitrile Scaffold - A Privileged Structure in Medicinal Chemistry
An In-depth Technical Guide to the Biological Potential of Quinoline-3-Carbonitrile Derivatives
The quinoline ring system, a fusion of a benzene and a pyridine ring, is a cornerstone in the architecture of pharmacologically active molecules.[1][2] This versatile heterocyclic scaffold is present in numerous natural products, most notably the Cinchona alkaloids like quinine, and forms the core of a multitude of synthetic drugs with a vast array of therapeutic applications.[3][4] Among the diverse family of quinoline derivatives, those featuring a carbonitrile (-C≡N) group at the 3-position have garnered significant attention from the scientific community. The quinoline-3-carbonitrile moiety is not merely a structural component but a potent pharmacophore that endows molecules with a unique electronic and steric profile, enabling them to interact with a wide range of biological targets.
This guide, intended for researchers, scientists, and drug development professionals, provides a comprehensive exploration of the multifaceted biological potential of quinoline-3-carbonitrile derivatives. We will delve into their significant anticancer, antimicrobial, antiviral, and anti-inflammatory activities, moving beyond a simple cataloging of effects to explain the underlying mechanisms of action and the causality behind experimental designs. By synthesizing technical data with field-proven insights, this document aims to serve as an authoritative resource for advancing the discovery and development of novel therapeutics based on this remarkable scaffold.
Anticancer Potential: Targeting the Engines of Malignancy
Quinoline-3-carbonitrile derivatives have emerged as a formidable class of anticancer agents, demonstrating cytotoxicity against a broad spectrum of cancer cell lines. Their efficacy stems from the ability to interfere with multiple, fundamental processes that drive cancer cell proliferation, survival, and migration. The mechanisms are diverse and include the inhibition of critical signaling enzymes, disruption of the cellular skeleton, and interference with DNA replication.[3][5][6]
Mechanisms of Antitumor Action
-
Kinase Inhibition: Many cancers are driven by deregulated protein kinase activity.[6] Specific quinoline-3-carbonitrile derivatives have been engineered to act as potent inhibitors of key kinases involved in oncogenic signaling. For instance, 2'-aminospiro[pyrano[3,2-c]quinoline]-3'-carbonitrile derivatives have been developed as non-ATP competitive inhibitors of Src kinase, an enzyme highly expressed in breast cancer that controls cell growth and migration.[7] Other derivatives have shown inhibitory potential against Epidermal Growth Factor Receptor (EGFR) and BRAFV600E, which are crucial targets in lung, colon, and other cancers.[8]
-
Tubulin Polymerization Inhibition: The microtubule network, formed by the polymerization of tubulin, is essential for cell division, making it a prime target for chemotherapy. Certain quinoline derivatives have been found to inhibit tubulin polymerization, targeting the colchicine binding site.[6][9] This disruption of microtubule dynamics leads to cell cycle arrest in the G2/M phase and ultimately triggers apoptosis (programmed cell death).[9]
-
DNA Intercalation and Topoisomerase Inhibition: The quinoline ring's planar structure allows it to intercalate between the base pairs of DNA, interfering with DNA replication and transcription, a mechanism shared by established anticancer drugs like doxorubicin.[5][10] Furthermore, these compounds can inhibit topoisomerases, the enzymes responsible for managing DNA topology during replication. This leads to DNA strand breaks and the initiation of apoptotic pathways.[10]
Quantitative Data: In Vitro Cytotoxicity
The cytotoxic potential of these derivatives is typically quantified by their half-maximal inhibitory concentration (IC₅₀), representing the concentration required to inhibit 50% of cancer cell growth.
| Derivative Class | Cancer Cell Line | Target/Mechanism | IC₅₀ (µM) | Reference |
| 2'-aminospiro[pyrano[3,2-c]quinoline]-3'-carbonitrile | MDA-MB-231 (Breast) | Src Kinase Inhibition | 0.9 - 5.9 | [7] |
| Fluorine-containing hexahydroquinoline-3-carbonitrile | HT-29 (Colon) | Mcl-1 Inhibition | 9.39 | [11] |
| Fluorine-containing hexahydroquinoline-3-carbonitrile | Caco-2 (Colon) | Mcl-1 Inhibition | 9.66 | [11] |
| 2-phenylquinolin-4-amine derivatives | HT-29 (Colon) | Not Specified | 8.12 - 11.34 | |
| Chalcone-quinoline hybrids | Various (NCI-60 panel) | Tubulin Inhibition | Varies (Potent GI%) | [9] |
Experimental Protocol: MTT Assay for In Vitro Cytotoxicity
The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a foundational colorimetric method for assessing cell metabolic activity, which serves as an indicator of cell viability and proliferation.
Principle: Viable cells with active mitochondrial dehydrogenases reduce the yellow tetrazolium salt MTT to purple formazan crystals. The amount of formazan produced is directly proportional to the number of living cells.
Step-by-Step Methodology:
-
Cell Seeding: Plate cancer cells (e.g., MDA-MB-231) in a 96-well plate at a density of 5,000-10,000 cells per well and incubate for 24 hours at 37°C in a 5% CO₂ humidified atmosphere.
-
Compound Treatment: Prepare serial dilutions of the quinoline-3-carbonitrile test compounds in the appropriate cell culture medium. Replace the existing medium in the wells with medium containing various concentrations of the compounds. Include a vehicle control (e.g., DMSO) and a positive control (e.g., Doxorubicin).
-
Incubation: Incubate the treated plates for a specified period, typically 24 to 72 hours, depending on the cell line's doubling time.
-
MTT Addition: Prepare a 5 mg/mL stock solution of MTT in phosphate-buffered saline (PBS). Add 10-20 µL of this solution to each well and incubate for 3-4 hours at 37°C, allowing formazan crystals to form.
-
Formazan Solubilization: Carefully aspirate the medium containing MTT and add 100-150 µL of a solubilizing agent, such as dimethyl sulfoxide (DMSO) or isopropanol, to each well to dissolve the formazan crystals.
-
Absorbance Measurement: Shake the plate gently for 15 minutes to ensure complete dissolution. Measure the absorbance of each well at a wavelength of approximately 570 nm using a microplate reader.
-
Data Analysis: Calculate the percentage of cell viability for each concentration relative to the vehicle control. Plot the viability percentage against the compound concentration (on a logarithmic scale) to determine the IC₅₀ value using non-linear regression analysis.
Visualization: Simplified Kinase Inhibition Pathway
Caption: Quinoline derivatives can inhibit Src kinase, blocking downstream signaling.
Antimicrobial Activity: A Renewed Defense Against Pathogens
The rise of antimicrobial resistance presents a global health crisis, necessitating the development of new classes of antibiotics.[12] Quinoline-3-carbonitrile derivatives have shown considerable promise as broad-spectrum antibacterial agents, exhibiting activity against both Gram-positive and Gram-negative bacteria.[13][14]
Mechanism of Antibacterial Action
The primary antibacterial target for many quinoline compounds is DNA gyrase (a type II topoisomerase).[10][13][15] This essential bacterial enzyme controls the topological state of DNA by introducing negative supercoils, a process vital for DNA replication and repair. By binding to the DNA-gyrase complex, quinoline-3-carbonitrile derivatives stabilize it, leading to a cessation of DNA replication and ultimately, bacterial cell death.[10] This mechanism is shared with the widely used fluoroquinolone class of antibiotics.
Quantitative Data: In Vitro Antibacterial Activity
The potency of antibacterial agents is measured by the Minimum Inhibitory Concentration (MIC), the lowest concentration of the compound that prevents visible growth of a bacterium.
| Derivative Class | Bacterial Strain | MIC (µM) | Reference |
| Quinolone-3-carbonitrile (89a-e) | Staphylococcus aureus | 3.13 - 100 | [14] |
| Quinolone-3-carbonitrile (89a-e) | Bacillus subtilis | 3.13 - 100 | [14] |
| Quinolone-3-carbonitrile (89a-e) | Escherichia coli | 6.25 - 100 | [14] |
| Quinolone-3-carbonitrile (89a-e) | Pseudomonas aeruginosa | 12.5 - 100 | [14] |
| N-methylbenzofuro[3,2-b]quinoline | Enterococcus faecium (VRE) | 4 µg/mL | [12] |
Experimental Protocol: Agar Disc Diffusion Assay
This method is a standard, qualitative test to assess the susceptibility of bacteria to a specific antimicrobial agent.
Principle: A paper disc impregnated with the test compound is placed on an agar plate inoculated with a bacterial lawn. As the compound diffuses into the agar, it creates a concentration gradient. If the bacteria are susceptible, a clear zone of no growth (zone of inhibition) will form around the disc.
Step-by-Step Methodology:
-
Prepare Bacterial Inoculum: Culture the test bacterium (e.g., S. aureus) in a suitable broth medium until it reaches a turbidity equivalent to the 0.5 McFarland standard.
-
Inoculate Agar Plate: Uniformly streak the bacterial suspension over the entire surface of a Mueller-Hinton agar plate using a sterile cotton swab to create a confluent lawn.
-
Impregnate Discs: Sterilize paper discs (6 mm diameter) and impregnate them with a known concentration of the quinoline-3-carbonitrile derivative dissolved in a suitable solvent (e.g., DMSO). Allow the solvent to evaporate completely.
-
Place Discs: Aseptically place the impregnated discs, along with a positive control (e.g., Ciprofloxacin disc) and a negative control (solvent-only disc), onto the surface of the inoculated agar plate.
-
Incubation: Incubate the plates at 37°C for 18-24 hours.
-
Measure Inhibition Zone: After incubation, measure the diameter of the zone of inhibition (in millimeters) around each disc. A larger diameter indicates greater susceptibility of the bacterium to the compound.
Visualization: Antimicrobial Screening Workflow
Caption: Workflow for primary screening of antibacterial quinoline derivatives.
Antiviral Properties: Countering Viral Threats
The quinoline scaffold is a well-established core for antiviral agents, with chloroquine and hydroxychloroquine having been investigated for activity against numerous viruses.[4][16] Novel quinoline-3-carbonitrile derivatives are now being explored, with promising results against significant human pathogens like the Dengue virus (DENV).[16][17]
Mechanism of Antiviral Action
Studies on novel quinoline derivatives against DENV serotype 2 have shown that these compounds can inhibit viral replication in the low micromolar range.[16] The mechanism appears to involve the early stages of the viral life cycle. Evidence suggests that the compounds impair the accumulation of the viral envelope glycoprotein, which is crucial for the assembly of new virus particles.[17] This action is congruent with the observed reduction in viral yield and does not appear to involve direct virucidal activity.[17]
Experimental Protocol: Plaque Reduction Neutralization Test (PRNT)
This assay is the gold standard for quantifying the titer of infectious virus particles and assessing the efficacy of antiviral compounds.
Principle: A confluent monolayer of susceptible host cells is infected with a known amount of virus that has been pre-incubated with the test compound. The ability of the compound to neutralize the virus or inhibit its replication is measured by the reduction in the number of plaques (localized areas of cell death) that form.
Step-by-Step Methodology:
-
Cell Seeding: Seed a susceptible cell line (e.g., Vero cells for Dengue virus) in 6-well or 12-well plates and grow to 95-100% confluency.
-
Compound-Virus Incubation: Prepare serial dilutions of the quinoline-3-carbonitrile compound. Mix each dilution with a constant amount of virus (e.g., 100 plaque-forming units, PFU) and incubate for 1 hour at 37°C to allow the compound to interact with the virus.
-
Infection: Remove the growth medium from the cell monolayers and inoculate them with the compound-virus mixtures. Allow the virus to adsorb for 1-2 hours.
-
Overlay: After adsorption, remove the inoculum and overlay the cells with a semi-solid medium (e.g., containing agar or methylcellulose). This restricts the spread of progeny virus, localizing the infection and leading to the formation of discrete plaques.
-
Incubation: Incubate the plates for several days (e.g., 5-7 days for DENV) to allow plaques to develop.
-
Staining and Counting: Fix the cells (e.g., with formaldehyde) and stain them with a dye like crystal violet. The stain is taken up only by living cells, making the plaques visible as clear zones. Count the number of plaques in each well.
-
Data Analysis: Calculate the percentage of plaque reduction for each compound concentration compared to the virus-only control. Determine the EC₅₀ (50% effective concentration) value from the resulting dose-response curve.
Visualization: Potential Antiviral Target```dot
// Nodes Virus [label="Dengue Virus", shape=octagon, fillcolor="#FBBC05", fontcolor="#202124"]; HostCell [label="Host Cell", shape=house, fillcolor="#F1F3F4", fontcolor="#202124"]; Entry [label="1. Entry &\nUncoating", fillcolor="#FFFFFF", fontcolor="#202124"]; Replication [label="2. Genome\nReplication", fillcolor="#FFFFFF", fontcolor="#202124"]; ProteinSynth [label="3. Protein Synthesis\n& Processing", fillcolor="#FFFFFF", fontcolor="#202124"]; Assembly [label="4. Virion\nAssembly", fillcolor="#FFFFFF", fontcolor="#202124"]; Release [label="5. Release", fillcolor="#FFFFFF", fontcolor="#202124"]; Inhibitor [label="Quinoline-3-carbonitrile\nDerivative", fillcolor="#EA4335", fontcolor="#FFFFFF", shape=oval];
// Edges Virus -> Entry; Entry -> HostCell [style=invis]; Entry -> Replication; Replication -> ProteinSynth; ProteinSynth -> Assembly [label="Envelope Glycoprotein"]; Assembly -> Release; Inhibitor -> ProteinSynth [label="Impairs Accumulation\nof Envelope Protein", style=dashed, color="#EA4335", arrowhead=tee]; }``` Caption: Quinoline derivatives may inhibit DENV by disrupting viral protein processing.
Anti-inflammatory Effects: Modulating the Immune Response
Chronic inflammation is a key driver of numerous diseases, including rheumatoid arthritis, inflammatory bowel disease, and certain cancers. Q[18][19]uinoline derivatives have demonstrated significant anti-inflammatory properties, positioning them as potential therapeutic agents for these conditions.
[20][21]#### Mechanism of Anti-inflammatory Action
The anti-inflammatory activity of quinoline derivatives is often linked to their ability to modulate key signaling pathways and mediators of the inflammatory response. For example, certain derivatives have been shown to reduce the production of nitric oxide (NO) and down-regulate the expression of pro-inflammatory cytokines like interleukin-1β (IL-1β) and nuclear factor-kappa B (NF-κB). N[19]F-κB is a critical transcription factor that controls the expression of many genes involved in inflammation. Other quinoline-3-carbonitrile derivatives have been investigated as inhibitors of phosphodiesterase 4 (PDE4), an enzyme that degrades the second messenger cyclic AMP (cAMP). I[18]nhibiting PDE4 increases intracellular cAMP levels, which in turn suppresses the activity of inflammatory cells and reduces the production of inflammatory mediators.
Experimental Protocol: In Vitro Nitric Oxide (NO) Inhibition Assay
This assay measures the ability of a compound to inhibit the production of nitric oxide by macrophages stimulated with an inflammatory agent like lipopolysaccharide (LPS).
Principle: The Griess reagent is used to quantify nitrite (a stable breakdown product of NO) in the cell culture supernatant. A reduction in nitrite levels in the presence of the test compound indicates an anti-inflammatory effect.
Step-by-Step Methodology:
-
Cell Culture: Culture a macrophage cell line (e.g., RAW 264.7) in a 96-well plate until they are adherent and semi-confluent.
-
Compound Pre-treatment: Treat the cells with various concentrations of the quinoline-3-carbonitrile derivatives for 1-2 hours before stimulation.
-
Inflammatory Stimulation: Add an inflammatory stimulus, typically LPS (from E. coli), to the wells to induce the expression of inducible nitric oxide synthase (iNOS) and subsequent NO production. Include wells for a negative control (cells only) and a positive control (cells + LPS).
-
Incubation: Incubate the plates for 24 hours at 37°C.
-
Collect Supernatant: After incubation, carefully collect the cell culture supernatant from each well.
-
Griess Reaction: Mix an equal volume of the supernatant with Griess reagent (a solution containing sulfanilamide and N-(1-naphthyl)ethylenediamine dihydrochloride). Incubate in the dark at room temperature for 10-15 minutes.
-
Absorbance Measurement: If a colored azo compound forms, measure the absorbance at approximately 540 nm. The intensity of the color is proportional to the nitrite concentration.
-
Data Analysis: Use a standard curve prepared with known concentrations of sodium nitrite to determine the nitrite concentration in each sample. Calculate the percentage of NO inhibition for each compound concentration relative to the LPS-only control.
Visualization: Simplified Inflammatory Cascade
Caption: Quinoline derivatives can exert anti-inflammatory effects by inhibiting NF-κB.
Conclusion and Future Perspectives
The quinoline-3-carbonitrile scaffold is unequivocally a privileged structure in medicinal chemistry, giving rise to derivatives with an impressive breadth of biological activities. The research highlighted in this guide demonstrates their significant potential as anticancer, antimicrobial, antiviral, and anti-inflammatory agents. Their ability to modulate a diverse range of biological targets—from bacterial DNA gyrase and viral proteins to human protein kinases and inflammatory mediators—underscores their therapeutic versatility.
The journey from a promising lead compound to a clinically approved drug is complex and requires rigorous, multi-disciplinary effort. Future research should focus on optimizing the potency and selectivity of these derivatives through structure-activity relationship (SAR) studies, thereby minimizing off-target effects and enhancing safety profiles. Advanced computational modeling and innovative synthetic strategies will be crucial in designing next-generation compounds with improved pharmacokinetic and pharmacodynamic properties. The data, protocols, and mechanistic insights presented herein provide a solid foundation for these future endeavors, paving the way for the development of novel quinoline-3-carbonitrile-based therapies to address some of the most pressing challenges in human health.
References
-
Synthesis and evaluation of Quinoline-3-carbonitrile derivatives as potential antibacterial agents - PubMed. (2019, April 30). PubMed. [Link]
-
Synthesis and evaluation of Quinoline-3-carbonitrile derivatives as potential antibacterial agents | Request PDF. (2019). ResearchGate. [Link]
-
Synthesis of Quinolines: A Green Perspective | ACS Sustainable Chemistry & Engineering. (2016, June 28). ACS Publications. [Link]
-
Synthesis of quinoline‐3‐carbonitrile derivatives. - ResearchGate. ResearchGate. [Link]
-
Antibacterial Properties of Quinoline Derivatives: A Mini- Review - Biointerface Research in Applied Chemistry. (2021, November 4). Biointerface Research in Applied Chemistry. [Link]
-
Development of 2'-aminospiro [pyrano[3,2-c]quinoline]-3'-carbonitrile derivatives as non-ATP competitive Src kinase inhibitors that suppress breast cancer cell migration and proliferation - PubMed. (2021, November 15). PubMed. [Link]
-
Scheme 2. Formation of pyrano[3,2-c]quinoline-3-carbonitrile derivative 6. - ResearchGate. ResearchGate. [Link]
-
Medicinal Chemistry of Quinolines As Emerging Anti-inflammatory Agents: An Overview. ResearchGate. [Link]
-
Antiviral Activity of Novel Quinoline Derivatives against Dengue Virus Serotype 2 - MDPI. (2018, March 16). MDPI. [Link]
-
Exploring the antitumor potential of novel quinoline derivatives via tubulin polymerization inhibition in breast cancer; design, synthesis and molecular docking - RSC Publishing. (2024, July 12). RSC Publishing. [Link]
-
s Synthesis, Cytotoxicity Evaluation and Molecular Docking of Fluorine Containing Hexahydroquinoline-3-Carbonitrile Derivatives - Bentham Science Publishers. (2022, January 1). Bentham Science. [Link]
-
Antiviral Activity of Novel Quinoline Derivatives against Dengue Virus Serotype 2. (2025, October 16). ResearchGate. [Link]
-
(PDF) Biological Activities of Quinoline Derivatives - ResearchGate. ResearchGate. [Link]
-
Design, synthesis, and antiproliferative activity of new 2-amino-pyrano[3,2-c]quinoline-3-carbonitriles as potential EGFR, BRAF V600E , and HER-2 inhibitors - RSC Publishing. (2025, October 13). RSC Publishing. [Link]
-
Cytotoxic effects of synthesized quinoline derivatives on the viability... - ResearchGate. ResearchGate. [Link]
-
Quinoline derivatives' biological interest for anti-malarial and anti-cancer activities: an overview - PMC. (2025, August 27). National Center for Biotechnology Information. [Link]
-
Comprehensive review on current developments of quinoline-based anticancer agents. (2016, December 1). ScienceDirect. [Link]
-
Quinoline derivatives volunteering against antimicrobial resistance: rational approaches, design strategies, structure activity relationship and mechanistic insights - PMC. National Center for Biotechnology Information. [Link]
-
A Review on Synthesis and Biological Applications of Quinoline Derivative as Fused Aromatic Compounds - Taylor & Francis. (2023, October 27). Taylor & Francis Online. [Link]
-
Anticancer Mechanism of Quinoline Based Compounds for Cancer Therapy. Peertechz Publications. [Link]
-
AN OVERVIEW OF QUINOLINE DERIVATIVES AS ANTI-CANCER AGENTS - Semantic Scholar. Semantic Scholar. [Link]
-
Synthesis of arylated tetrahydrobenzo[H]quinoline-3-carbonitrile derivatives as potential hits for treatment of diabetes - PMC. (2024, November 12). National Center for Biotechnology Information. [Link]
-
Synthesis and antiviral activity of several quinoline derivatives - ResearchGate. (2015, December 25). ResearchGate. [Link]
-
Quinoline and their Derivatives as Anti-Inflammatory Agents - Bentham Science Publishers. Bentham Science. [Link]
-
Synthetic and medicinal perspective of quinolines as antiviral agents - PMC - NIH. National Center for Biotechnology Information. [Link]
-
Quinoline Heterocycles: Synthesis and Bioactivity - IntechOpen. (2018, November 19). IntechOpen. [Link]
-
Quinoline Quest: Kynurenic Acid Strategies for Next-Generation Therapeutics via Rational Drug Design - MDPI. (2025, April 22). MDPI. [Link]
-
Investigating the Anti-inflammatory Effect of Quinoline Derivative: N1-(5-methyl-5H-indolo[2,3-b]quinolin-11-yl)benzene-1,4-diamine Hydrochloride Loaded Soluble Starch Nanoparticles Against Methotrexate-induced Inflammation in Experimental Model - PMC. National Center for Biotechnology Information. [Link]
-
Quinoline derivatives' biological interest for anti-malarial and anti-cancer activities: an overview - RSC Advances (RSC Publishing) DOI:10.1039/D5RA00534E. (2025, August 27). RSC Publishing. [Link]
-
In Silico and In Vitro Evaluation of Quinoline Derivatives as Potential Inhibitors of AChE, BACE1, and GSK3β for Neurodegenerative Diseases Treatment - PubMed. (2025, March 15). PubMed. [Link]
-
Synthesis and Biological Evaluation of Quinoline Derivatives as a Novel Class of Broad-Spectrum Antibacterial Agents - Semantic Scholar. Semantic Scholar. [Link]
-
Quinoline Derivatives: Promising Antioxidants with Neuroprotective Potential - MDPI. (2023, October 12). MDPI. [Link]
-
Quinoline-Based Compounds Can Inhibit Diverse Enzymes That Act on DNA - DigitalCommons@TMC. (2024, December 19). DigitalCommons@TMC. [Link]
-
Quinoline-based compounds can inhibit diverse enzymes that act on DNA - bioRxiv. (2024, April 3). bioRxiv. [Link]
-
Design, Synthesis, Molecular Docking Study of Novel Quinolines as Potential Anti malarial Drugs. (2023, August 1). ResearchGate. [Link]
Sources
- 1. mdpi.com [mdpi.com]
- 2. Quinoline derivatives' biological interest for anti-malarial and anti-cancer activities: an overview - RSC Advances (RSC Publishing) DOI:10.1039/D5RA00534E [pubs.rsc.org]
- 3. Quinoline derivatives' biological interest for anti-malarial and anti-cancer activities: an overview - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Synthetic and medicinal perspective of quinolines as antiviral agents - PMC [pmc.ncbi.nlm.nih.gov]
- 5. ijmphs.com [ijmphs.com]
- 6. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
- 7. Development of 2'-aminospiro [pyrano[3,2-c]quinoline]-3'-carbonitrile derivatives as non-ATP competitive Src kinase inhibitors that suppress breast cancer cell migration and proliferation - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Design, synthesis, and antiproliferative activity of new 2-amino-pyrano[3,2- c ]quinoline-3-carbonitriles as potential EGFR, BRAF V600E , and HER-2 in ... - RSC Advances (RSC Publishing) DOI:10.1039/D5RA04276C [pubs.rsc.org]
- 9. Exploring the antitumor potential of novel quinoline derivatives via tubulin polymerization inhibition in breast cancer; design, synthesis and molecul ... - RSC Advances (RSC Publishing) DOI:10.1039/D4RA04371E [pubs.rsc.org]
- 10. researchgate.net [researchgate.net]
- 11. benthamdirect.com [benthamdirect.com]
- 12. Quinoline derivatives volunteering against antimicrobial resistance: rational approaches, design strategies, structure activity relationship and mechanistic insights - PMC [pmc.ncbi.nlm.nih.gov]
- 13. Synthesis and evaluation of Quinoline-3-carbonitrile derivatives as potential antibacterial agents - PubMed [pubmed.ncbi.nlm.nih.gov]
- 14. biointerfaceresearch.com [biointerfaceresearch.com]
- 15. researchgate.net [researchgate.net]
- 16. mdpi.com [mdpi.com]
- 17. researchgate.net [researchgate.net]
- 18. researchgate.net [researchgate.net]
- 19. Investigating the Anti-inflammatory Effect of Quinoline Derivative: N1-(5-methyl-5H-indolo[2,3-b]quinolin-11-yl)benzene-1,4-diamine Hydrochloride Loaded Soluble Starch Nanoparticles Against Methotrexate-induced Inflammation in Experimental Model - PMC [pmc.ncbi.nlm.nih.gov]
- 20. eurekaselect.com [eurekaselect.com]
- 21. Quinoline Heterocycles: Synthesis and Bioactivity | IntechOpen [intechopen.com]
